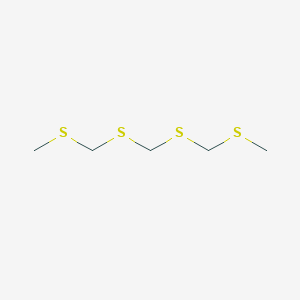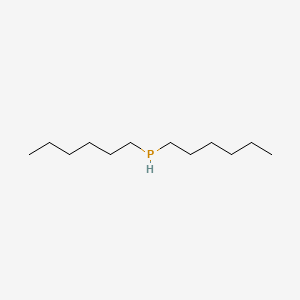
2,4,6,8-Tetrathianonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetrathianonane is an organic compound characterized by the presence of four sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetrathianonane typically involves the reaction of 1,8-dibromooctane with thiourea under basic conditions. The reaction proceeds through the formation of a cyclic intermediate, which is subsequently converted to the desired product through a series of purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8-Tetrathianonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiols.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetrathianonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur content.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetrathianonane involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can disrupt biological processes and contribute to the compound’s antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6,8-Tetraoxanonane: Similar in structure but contains oxygen atoms instead of sulfur.
2,4,6,8-Tetramethylcyclotetrasiloxane: Contains silicon atoms and is used in different industrial applications.
2,4,6,8-Tetraazabicyclo[3.3.0]octane: Contains nitrogen atoms and is used in organic synthesis.
Uniqueness
2,4,6,8-Tetrathianonane is unique due to its sulfur content, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where sulfur interactions are crucial.
Eigenschaften
CAS-Nummer |
35167-22-7 |
|---|---|
Molekularformel |
C5H12S4 |
Molekulargewicht |
200.4 g/mol |
IUPAC-Name |
methylsulfanyl(methylsulfanylmethylsulfanylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H12S4/c1-6-3-8-5-9-4-7-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
KFNLNJWVZCVYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CSCSCSCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)








![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)

